molecular formula C20H27N5O5 B11283254 Pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11283254
M. Wt: 417.5 g/mol
InChI Key: MTDMFQCQDZYRFH-UHFFFAOYSA-N
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Description

Pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound featuring a tetrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactionsCommon reagents include various alkyl halides, amines, and carboxylic acids, with reaction conditions often requiring controlled temperatures and the use of catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps might include crystallization, distillation, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-fungal, and anti-bacterial activities.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90). These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its tetrazolo[1,5-a]pyrimidine core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H27N5O5

Molecular Weight

417.5 g/mol

IUPAC Name

pentyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H27N5O5/c1-6-7-8-9-30-19(26)17-12(2)21-20-22-23-24-25(20)18(17)13-10-15(28-4)16(29-5)11-14(13)27-3/h10-11,18H,6-9H2,1-5H3,(H,21,22,24)

InChI Key

MTDMFQCQDZYRFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC(=C(C=C3OC)OC)OC)C

Origin of Product

United States

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